Cas no 1311712-10-3 (2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide)

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
- Cyclopropanecarboxamide, 2-methyl-N-(octahydro-1-indolizinyl)-
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- インチ: 1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16)
- InChIKey: XBIRKIVJDHTDAJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C3N(CCCC3)CC2)=O)CC1C
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM415450-250mg |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95%+ | 250mg |
$972 | 2024-08-02 | |
Chemenu | CM415450-1g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95%+ | 1g |
$1032 | 2024-08-02 | |
Enamine | EN300-257799-5.0g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 5.0g |
$2732.0 | 2024-06-18 | |
Enamine | EN300-257799-10.0g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 10.0g |
$4052.0 | 2024-06-18 | |
Enamine | EN300-257799-0.1g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 0.1g |
$326.0 | 2024-06-18 | |
Enamine | EN300-257799-0.5g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 0.5g |
$735.0 | 2024-06-18 | |
TRC | M354763-50mg |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-257799-2.5g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 2.5g |
$1848.0 | 2024-06-18 | |
Enamine | EN300-257799-0.25g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 0.25g |
$466.0 | 2024-06-18 | |
Aaron | AR01C4T7-1g |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |
1311712-10-3 | 95% | 1g |
$1322.00 | 2025-02-09 |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 関連文献
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2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamideに関する追加情報
Introduction to 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide (CAS No. 1311712-10-3)
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1311712-10-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes an octahydroindolizine core and a cyclopropane moiety. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a subject of considerable interest for researchers exploring novel therapeutic agents.
The structural motif of octahydroindolizin-1-yl in the compound’s name highlights its derivation from a seven-membered lactam ring system, which is further substituted with a methyl group and an N-substituent. This scaffold is known for its potential to interact with biological targets in unique ways, often exhibiting binding affinities that are complementary to those of established bioactive molecules. The presence of the cyclopropane-1-carboxamide group introduces additional rigidity to the molecular structure, which can influence both the compound’s pharmacokinetic profile and its ability to engage with biological receptors.
In recent years, there has been growing interest in leveraging such complex molecular architectures to develop next-generation pharmaceuticals. The 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide scaffold has been explored as a potential lead compound in several drug discovery initiatives, particularly those aimed at modulating neurological and inflammatory pathways. Its unique structural features suggest that it may possess properties suitable for applications in areas such as pain management, neurodegenerative diseases, and immunomodulation.
One of the most compelling aspects of this compound is its potential for selective binding to specific biological targets. The interplay between the octahydroindolizine and cyclopropane components creates a surface that can be fine-tuned through structural modifications to enhance affinity and selectivity. This characteristic is particularly valuable in drug design, where minimizing off-target effects is crucial for improving therapeutic efficacy and reducing adverse reactions.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide with various biological receptors with unprecedented accuracy. These studies have revealed that the compound exhibits promising binding profiles with targets such as serotonin receptors and certain enzymes implicated in inflammatory responses. Such findings have spurred further investigation into its potential as a therapeutic agent.
The synthesis of this compound presents unique challenges due to its complex stereochemistry. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in achieving high yields and enantiopurity, which are critical for pharmaceutical applications.
In addition to its pharmacological potential, 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide has also been studied for its chemical reactivity. The presence of both amide and lactam functionalities provides multiple sites for further derivatization, allowing researchers to explore a wide range of analogues with tailored properties. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel compounds with optimized pharmacological profiles.
The exploration of this compound’s biological activity has led to several intriguing findings. Preclinical studies have indicated that derivatives of octahydroindolizin-1-yl -containing molecules exhibit modulatory effects on neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. Furthermore, the cyclopropane moiety has been shown to enhance metabolic stability, a desirable trait for oral drugs.
As research continues to uncover new therapeutic applications, the demand for sophisticated tools and methodologies to study compounds like 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide is expected to grow. High-throughput screening technologies combined with advanced analytical techniques are being employed to accelerate the discovery process. These innovations are likely to drive further exploration of this class of molecules and their derivatives.
The future prospects for 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide are bright, with ongoing research poised to unlock new therapeutic possibilities. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases. The combination of their unique structural features and promising biological activities positions them as valuable candidates for future drug development efforts.
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